1,2,3,4-Pentatetraene
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Description
1,2,3,4-Pentatetraene is a chemical compound with the formula C5H4 . It is a molecule that contains a total of 8 bonds, including 4 non-Hydrogen bonds, 4 multiple bonds, and 4 double bonds .
Synthesis Analysis
Various types of 1,2,3,4-pentatetraenes were synthesized readily and selectively by the alkenylidene carbene addition to thioketene . Thermal, photochemical, and acid-promoted reactions of 1,2,3,4-pentatetraene resulted in the formation of novel conjugated thiones .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Pentatetraene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The carbon atoms in the chemical structure of 1,2,3,4-Pentatetraene are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated .Physical And Chemical Properties Analysis
1,2,3,4-Pentatetraene has a molecular weight of 64.0853 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Reactions
- Synthesis and Novel Reactions : Various types of 1,2,3,4-pentatetraenes and episulfides have been synthesized, leading to the formation of novel conjugated thiones (Tokitoh, Suzuki, & Andō, 1989).
- Preparation and Stereochemistry : Research on the preparation and stereochemistry of pentatetraenes has been conducted, including the synthesis of new aromatic and aliphatic substituted pentatetraenes (Karich & Jochims, 1977).
Photochemical Studies
- Photoelectron Spectra : The photoelectron spectra of pentatetraene, revealing information about its electronic states, have been reported (Bieri, Dill, Heilbronner, Maier, & Ripoll, 1977).
- (2+2)-Cycloaddition Reactions : The reaction of thioxanthene-9-thione with alkyl-substituted pentatetraenes has been studied, resulting in mixtures of thietanes (Visser, Oostveen, & Bos, 1981).
Computational Studies
- Energetics of Cumulenes : A study focused on the relative energetics of various cumulene and poly-yne structures, including pentatetraene, using different theoretical methods (Woodcock, Schaefer, & Schreiner, 2002).
Molecular Design and Applications
- Polycyclic Aromatic Hydrocarbons (PAHs) : Research has been done on the molecular design of PAHs, including structures related to pentatetraene, focusing on their stability and potential applications in organic electronics (Zhang et al., 2015).
properties
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1-2H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSWNZFTRPSXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C=C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925323 |
Source
|
Record name | Pentatetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Pentatetraene | |
CAS RN |
12595-82-3, 21986-03-8 |
Source
|
Record name | Carbon pentamer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012595823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Pentatetraene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021986038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentatetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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